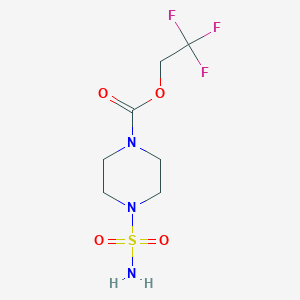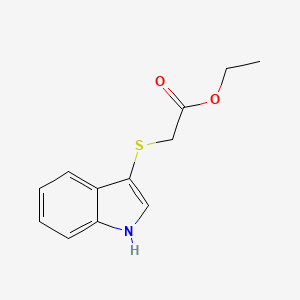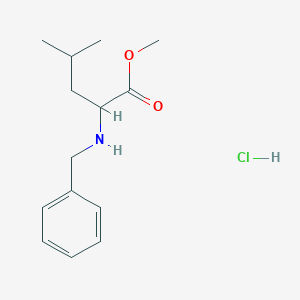![molecular formula C23H26N2O6 B14894991 L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a xanthenyl group and a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-Glutamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Xanthenyl Group: The protected L-Glutamine is then reacted with 9H-xanthene-9-carbonyl chloride in the presence of a base such as pyridine. This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amine derivative of L-Glutamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
科学研究应用
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- involves its interaction with specific molecular targets and pathways. The Boc protecting group allows for selective reactions at the amino group, while the xanthenyl group can participate in various chemical transformations. These properties make it a versatile compound in synthetic chemistry and pharmaceutical research.
相似化合物的比较
Similar Compounds
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-methyl-: Similar structure but with a methyl group instead of the xanthenyl group.
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-octyl-: Contains an octyl group instead of the xanthenyl group.
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-N-[(2,4,6-trimethoxyphenyl)methyl]-: Features a hydroxy and trimethoxyphenyl group.
Uniqueness
L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl- is unique due to the presence of the xanthenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
属性
分子式 |
C23H26N2O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25(16(21(27)28)12-13-19(24)26)20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H2,24,26)(H,27,28)/t16-/m0/s1 |
InChI 键 |
DWXJCSGNFKNXGD-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



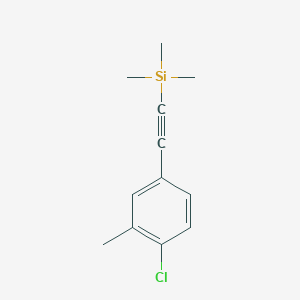
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)


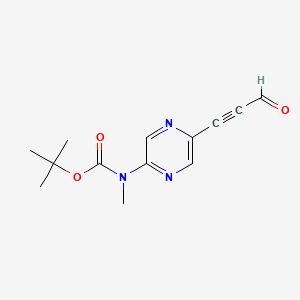
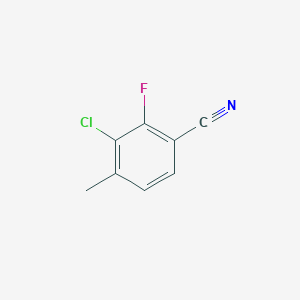

![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
